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SPM E-series LC-MS Mixture

Cat. No.: B1164469
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Description

Conceptual Framework of Inflammation Resolution and Active Mediators

Inflammation is a fundamental protective response to infection or tissue injury. frontiersin.org However, if left unchecked, it can lead to chronic diseases and tissue damage. researchgate.net The resolution of inflammation is not merely the cessation of pro-inflammatory signals but an active process orchestrated by a complex network of mediators. the-rheumatologist.orgnih.gov These mediators actively inhibit the recruitment of inflammatory cells, such as neutrophils, promote their clearance through a process called efferocytosis (phagocytosis of apoptotic cells), and stimulate tissue repair and regeneration. researchgate.netahajournals.org This active resolution is critical for restoring tissue function and preventing the transition from acute to chronic inflammation. frontiersin.org

Classification of Specialized Pro-resolving Mediators

SPMs are a diverse family of lipid mediators derived from polyunsaturated fatty acids (PUFAs). wikipedia.orgmdpi.com They are broadly classified into several families based on their biosynthetic precursor and chemical structure.

Overview of Resolvins, Protectins, and Maresins

The major families of SPMs include:

Resolvins: Derived from the omega-3 fatty acids EPA and docosahexaenoic acid (DHA), resolvins are key players in halting neutrophil infiltration and stimulating their removal. mdpi.comwikipedia.org

Protectins: Also derived from DHA, protectins exhibit potent neuroprotective and anti-inflammatory effects. mdpi.comnih.gov

Maresins: Synthesized by macrophages from DHA, maresins are involved in resolving inflammation and promoting tissue regeneration. mdpi.comnih.gov

Lipoxins: Derived from the omega-6 fatty acid arachidonic acid, lipoxins were the first class of SPMs to be identified and are known to inhibit leukocyte trafficking. mdpi.comresearchgate.net

These families of mediators work in concert to actively control the duration and magnitude of the inflammatory response. tandfonline.com

Distinctiveness of E-series Resolvins within the SPM Family

The E-series resolvins (RvEs) are a unique subclass of resolvins biosynthesized from EPA. ontosight.aiwikipedia.org Their production is initiated by enzymes such as cyclooxygenase-2 (COX-2) and various lipoxygenases (LOX). ontosight.aimdpi.com There are several members of the E-series, including Resolvin E1 (RvE1), Resolvin E2 (RvE2), Resolvin E3 (RvE3), and the more recently discovered Resolvin E4 (RvE4). nih.govfrontiersin.org Each member has a distinct stereochemistry and exhibits specific biological activities. nih.gov For instance, RvE1 is known to bind to specific G protein-coupled receptors, such as ChemR23 and BLT1, to exert its pro-resolving effects. nih.govnih.gov The biosynthesis of E-series resolvins can occur through transcellular pathways, involving interactions between different cell types like endothelial cells and neutrophils. nih.govresearchgate.net

Significance of E-series Resolvins in Resolution Physiology

E-series resolvins are critical regulators of resolution physiology, demonstrating potent bioactions even at low concentrations. nih.govucc.ie Their functions include:

Limiting Neutrophil Infiltration: RvE1 and other E-series resolvins effectively block the migration of neutrophils to sites of inflammation. nih.govfrontiersin.org

Enhancing Phagocytosis: They stimulate macrophages to clear apoptotic cells and cellular debris, a crucial step in resolving inflammation. researchgate.netnih.gov

Modulating Cytokine Production: E-series resolvins can dampen the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory mediators. frontiersin.org

Promoting Tissue Repair: By orchestrating the resolution of inflammation, these mediators contribute to the restoration of tissue integrity and function. ontosight.ai

The physiological importance of E-series resolvins is underscored by their involvement in various inflammatory conditions, and their dysregulation has been linked to chronic inflammatory diseases. mdpi.com

Purpose and Scope of the Research Outline for SPM E-series LC-MS Mixture

The "this compound" is a specialized analytical tool designed for use with liquid chromatography-mass spectrometry (LC-MS). caymanchem.comchemie-brunschwig.ch This mixture typically contains known concentrations of key E-series resolvins and their precursors, such as EPA and 18-hydroxyeicosapentaenoic acid (18-HEPE). caymanchem.com The purpose of this research tool is to:

Enable Accurate Identification: Provide reference standards for the unambiguous identification of E-series resolvins in biological samples. frontiersin.orgnih.gov

Facilitate Quantification: Allow for the precise measurement of the levels of these mediators, which is crucial for understanding their roles in health and disease. nih.govresearchgate.net

Support Method Development: Serve as a system suitability standard for developing and validating robust LC-MS methods for SPM analysis. chemie-brunschwig.ch

By providing a reliable means of detecting and quantifying E-series resolvins, this mixture is instrumental in advancing research into the mechanisms of inflammation resolution and exploring the therapeutic potential of these potent mediators. caymanchem.comfrontiersin.org

Interactive Data Tables

Table 1: Key E-series Resolvins and Their Precursors

Compound NameAbbreviationPrecursorKey Biosynthetic Enzymes
Eicosapentaenoic AcidEPA--
18-Hydroxyeicosapentaenoic Acid18-HEPEEPACOX-2, Lipoxygenases
Resolvin E1RvE118-HEPE5-Lipoxygenase
Resolvin E2RvE218-HEPE5-Lipoxygenase
Resolvin E3RvE3EPA12/15-Lipoxygenase, 5-Lipoxygenase
Resolvin E4RvE4EPA5-Lipoxygenase, 15-Lipoxygenase

Table 2: Investigated Functions of E-series Resolvins

ResolvinFunctionReference
RvE1Reduces neutrophil infiltration frontiersin.org
RvE1Enhances macrophage phagocytosis researchgate.net
RvE1Dampens airway inflammation caymanchem.com
RvE2Blocks neutrophil migration frontiersin.org
RvE3Blocks neutrophil migration frontiersin.org
RvE4Increases efferocytosis by macrophages frontiersin.org

Properties

Synonyms

Specialized Pro-Resolving Mediator E-series LC-MS Mixture

Origin of Product

United States

Biosynthesis and Metabolic Pathways of E Series Resolvins

Precursor Utilization: Eicosapentaenoic Acid (EPA) as the Origin

Eicosapentaenoic acid (EPA), an omega-3 fatty acid predominantly found in fish oil, is the essential precursor for the entire family of E-series resolvins. nih.govnih.govresearchgate.netreactome.orggd3services.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netjci.org The availability of EPA in tissues and circulating blood is a critical determinant for the production of these beneficial mediators. nih.govgd3services.com During the resolution phase of acute inflammation, EPA is mobilized and serves as the substrate for a cascade of enzymatic transformations that lead to the generation of Resolvin E1 (RvE1), Resolvin E2 (RvE2), and other members of the E-series. nih.govnih.govresearchgate.netgd3services.commdpi.comnih.govresearchgate.netjci.org

Enzymatic Biotransformations

The conversion of EPA into E-series resolvins is orchestrated by a coordinated action of several key enzymes. These enzymatic pathways are often transcellular, involving interactions between different cell types, such as endothelial cells and leukocytes. nih.gov

The cyclooxygenase-2 (COX-2) enzyme plays a pivotal role in initiating the biosynthesis of E-series resolvins. nih.govnih.govreactome.orggd3services.commdpi.comnih.govresearchgate.netjci.org Notably, the action of aspirin (B1665792) is crucial in this process. Aspirin acetylates COX-2, which alters its enzymatic activity from a cyclooxygenase to a lipoxygenase-like function. nih.govnih.govreactome.orggd3services.commdpi.comnih.govresearchgate.netjci.org This aspirin-acetylated COX-2 then converts EPA into 18R-hydroxyeicosapentaenoic acid (18R-HEPE), a key intermediate in the formation of 18R-series resolvins. nih.govnih.gov This "aspirin-triggered" pathway is a significant mechanism for the production of these pro-resolving mediators. nih.govnih.gov In contrast, selective COX-2 inhibitors can block the production of 18-HEPE. jci.org

Lipoxygenases (LOX) are another critical family of enzymes in the biosynthesis of E-series resolvins. nih.govnih.govresearchgate.netgd3services.commdpi.comnih.govresearchgate.netjci.org Following the initial oxygenation of EPA by COX-2, the resulting intermediates are further processed by lipoxygenases. Specifically, the 5-lipoxygenase (5-LOX) in leukocytes, such as neutrophils, acts on 18-HEPE to produce precursors for both RvE1 and RvE2. nih.govnih.govresearchgate.netgd3services.commdpi.comnih.govresearchgate.netjci.org The 15-lipoxygenase (15-LOX) is also involved in the biosynthesis of other E-series resolvins, such as Resolvin E3 (RvE3). nih.gov

In addition to the COX and LOX pathways, cytochrome P450 (CYP) monooxygenases can also initiate the biosynthesis of E-series resolvins. jci.org These enzymes can convert EPA to 18-HEPE, which can then enter the downstream enzymatic cascade to form various resolvins. mdpi.comresearchgate.net Microbial cytochrome P450 has also been shown to produce 18R-HEPE. nih.govmdpi.com

Key Biosynthetic Intermediates

The sequential action of the aforementioned enzymes results in the formation of several key intermediates that are subsequently converted into the final bioactive E-series resolvins.

18-Hydroxyeicosapentaenoic acid (18-HEPE) is a pivotal intermediate in the biosynthesis of E-series resolvins. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netjci.org It is formed from the initial oxygenation of EPA by either aspirin-acetylated COX-2 or cytochrome P450 monooxygenases. mdpi.comnih.govresearchgate.net Both the 18R and 18S stereoisomers of HEPE can be produced and serve as precursors to the corresponding series of resolvins. nih.govresearchgate.net Aspirin has been shown to increase the endogenous formation of 18S-HEPE compared to 18R-HEPE. nih.govresearchgate.net Once formed, 18-HEPE is released from the initial cell type (e.g., endothelial cells) and taken up by leukocytes, where it is further metabolized by 5-LOX to generate the downstream resolvin products. nih.govresearchgate.net 18-HEPE itself exhibits some anti-inflammatory properties, such as reducing polymorphonuclear neutrophil (PMN) transendothelial migration, although it is less potent than RvE1. jci.org

Stereochemical Aspects of Intermediate Formation (e.g., 18S-HEPE vs. 18R-HEPE)

The biosynthesis of E-series resolvins from eicosapentaenoic acid (EPA) involves critical stereochemical steps that determine the final structure and biological activity of these specialized pro-resolving mediators (SPMs). A key intermediate in this process is hydroxyeicosapentaenoic acid (HEPE), which can be formed as either the 18R- or 18S-stereoisomer. nih.govnih.gov These two enantiomers are generated through distinct enzymatic pathways and serve as precursors to parallel series of E-resolvins. nih.govproquest.com

The formation of 18R-HEPE can be initiated by aspirin-acetylated cyclooxygenase-2 (COX-2) or by microbial cytochrome P450 monooxygenases. nih.govfrontiersin.orgresearchgate.net In vascular endothelial cells, aspirin acetylates COX-2, which alters its enzymatic activity from a cyclooxygenase to a lipoxygenase, enabling it to convert EPA to 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE). researchgate.netresearchgate.netnih.gov This intermediate is then rapidly reduced to 18R-HEPE. nih.gov

Conversely, the formation of 18S-HEPE is also significantly influenced by aspirin. nih.govproquest.com Studies in human subjects have shown that aspirin administration, in conjunction with EPA supplementation, leads to an increased endogenous formation of 18S-HEPE compared to 18R-HEPE. nih.govproquest.com This suggests that aspirin-acetylated COX-2 can preferentially generate the 18S precursor. frontiersin.org While 18R-HEPE is the dominant isomer when only EPA is consumed, the presence of aspirin shifts the balance towards 18S-HEPE production. nih.gov Cytochrome P450 enzymes can also contribute to the formation of 18-HEPE intermediates. reactome.orgfrontiersin.org

Both 18R-HEPE and 18S-HEPE are viable substrates for the subsequent enzymatic steps in resolvin synthesis, primarily involving the 5-lipoxygenase (5-LOX) enzyme. nih.govnih.gov This leads to the generation of two parallel series of E-resolvins: the 18R-series (e.g., Resolvin E1 and Resolvin E2) and the 18S-series (e.g., 18S-Resolvin E1 and 18S-Resolvin E2). nih.govproquest.com These epimeric resolvins, while structurally similar, can exhibit differences in receptor binding affinity and the speed of their metabolic inactivation. nih.govproquest.com The existence of these dual stereoselective pathways highlights the complexity and precision of SPM biosynthesis. nih.govproquest.com

IntermediateKey Biosynthetic Enzyme(s)Resulting Resolvin Series
18R-HEPE Aspirin-acetylated COX-2, Cytochrome P45018R-series (e.g., RvE1, RvE2)
18S-HEPE Aspirin-acetylated COX-218S-series (e.g., 18S-RvE1, 18S-RvE2)

Cellular and Transcellular Biosynthetic Routes

The biosynthesis of E-series resolvins is a sophisticated process that often requires the coordinated action of different cell types, a mechanism known as transcellular biosynthesis. nih.gov This intercellular communication is crucial because the complete sequence of enzymes needed to convert EPA into the final active resolvin is not always present within a single cell. nih.gov The process typically begins in one cell type, which produces an intermediate that is then transferred to a second, neighboring cell for final conversion into the bioactive SPM. nih.gov This cooperative pathway is particularly prominent in the vascular environment, involving interactions between endothelial cells and circulating leukocytes. nih.govnih.gov

Interactions between Leukocytes (e.g., Neutrophils) and Endothelial Cells

A classic example of transcellular biosynthesis for E-series resolvins involves the interplay between vascular endothelial cells and neutrophils (polymorphonuclear leukocytes, PMNs). nih.govresearchgate.netnih.gov The process is often initiated in endothelial cells, which line the blood vessels. nih.gov Under certain conditions, such as hypoxia or in the presence of aspirin, endothelial cells express COX-2. nih.govresearchgate.net Aspirin-acetylated COX-2 or microbial cytochrome P450 enzymes in these cells convert EPA into the intermediate 18R-HEPE. nih.govresearchgate.netnih.gov

This newly synthesized 18R-HEPE is then released by the endothelial cells into the local microenvironment. researchgate.netnih.gov Circulating neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LOX), can then take up this intermediate. nih.govresearchgate.net The neutrophil's 5-LOX enzyme carries out the subsequent oxygenation steps required to produce the final resolvin structures. researchgate.netnih.gov Specifically, 18R-HEPE is converted by 5-LOX into 5S-hydroperoxy-18R-HEPE. nih.gov This can then be reduced to form Resolvin E2 (RvE2) or converted to a 5S,6S-epoxide intermediate, which is subsequently hydrolyzed to yield Resolvin E1 (RvE1). nih.govfrontiersin.org This interaction is essential, as neither the endothelial cell nor the neutrophil alone typically possesses the complete enzymatic machinery to synthesize RvE1 or RvE2 from EPA. nih.gov This pathway is not limited to RvE1 and RvE2; inflammatory stimuli have been shown to increase the biosynthesis of both RvE1 and D-series resolvins in co-cultures of choroid-retinal endothelial cells and leukocytes. nih.gov

Transcellular Biosynthesis of Resolvin E1

graph TD A[Endothelial Cell] -- EPA --> B(Aspirin-acetylated COX-2); B --> C{18R-HEPE}; C -- Release --> D[Extracellular Space]; D -- Uptake --> E[Neutrophil]; E -- 18R-HEPE --> F(5-Lipoxygenase); F --> G[5S,6S-epoxy-18R-HEPE]; G --> H(Hydrolysis); H --> I[Resolvin E1];

Macrophage Contributions to E-series Resolvin Synthesis

Macrophages play a central role in the resolution phase of inflammation, not only by clearing apoptotic cells and debris but also by biosynthesizing SPMs. nih.govfrontiersin.org Macrophages, particularly the M2 or "pro-resolving" phenotype, are a significant source of various SPMs, including E-series resolvins. nih.govnih.gov

The production of resolvins by macrophages is notably enhanced during the process of efferocytosis, which is the phagocytosis of apoptotic cells. nih.govnih.gov For instance, the uptake of apoptotic neutrophils by macrophages can trigger the biosynthesis of several SPMs, including Resolvin E2. nih.gov This indicates that the interaction between apoptotic cells and phagocytes is a key signal for switching from a pro-inflammatory to a pro-resolving state, driven in part by the production of resolvins. nih.gov In addition to synthesis, macrophages are also involved in the further metabolism and inactivation of resolvins, which is a critical step in terminating the resolution signal and returning the tissue to homeostasis. nih.gov

Cell TypeKey Enzyme(s)Role in E-series Resolvin Biosynthesis
Endothelial Cells Aspirin-acetylated COX-2, Cytochrome P450Production and release of 18-HEPE intermediate
Neutrophils 5-Lipoxygenase (5-LOX)Conversion of 18-HEPE to RvE1 and RvE2
Macrophages 12/15-Lipoxygenase (in some cases)Synthesis of E-series resolvins (e.g., RvE3), often stimulated by efferocytosis

Advanced Liquid Chromatography Mass Spectrometry Lc Ms Methodologies for E Series Resolvin Profiling

Principles of LC-MS/MS in Specialized Pro-resolving Mediator Analysis

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This synergy is essential for distinguishing E-series resolvins from a complex background of other lipids and isomers. nih.gov In this technique, the LC system separates the different resolvins and other molecules in the sample based on their physicochemical properties, such as polarity. The separated molecules then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in negative mode for resolvins, which forms [M-H]⁻ ions. sfrbm.org

The tandem mass spectrometer then performs two stages of mass analysis. In the first stage, a specific precursor ion (the molecular ion of a particular resolvin) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. The specific transition from a precursor ion to a product ion serves as a highly selective identifier for the target analyte, a process known as Multiple Reaction Monitoring (MRM). lcms.cz This method provides the structural information necessary for confident identification and quantification. sfrbm.orgnih.gov

E-series resolvins function as potent signaling molecules and are typically present at very low concentrations in biological fluids and tissues, often in the picogram to nanogram range. harvard.edunih.gov This necessitates analytical methods with exceptional sensitivity to achieve a low limit of quantification (LOQ). Modern triple quadrupole mass spectrometers are capable of reaching LOQs in the low picogram or even femtogram range on-column, which is essential for detecting these transient mediators. researchgate.netresearchgate.net

High selectivity is equally critical to differentiate resolvins from their structural isomers and other closely related lipid mediators that may be present in much higher concentrations. nih.govfrontiersin.org The use of MRM in LC-MS/MS provides this required selectivity, as the specific precursor-to-product ion transition is unique to the target molecule's structure. lcms.cz Without this level of selectivity, interferences from the biological matrix would lead to inaccurate quantification and potential misidentification of these crucial signaling molecules. sfrbm.org

The analysis of E-series resolvins falls under the disciplines of targeted metabolomics and lipidomics. lcms.cz Unlike untargeted approaches that aim to measure as many molecules as possible, a targeted approach focuses on a predefined list of specific, known analytes, such as Resolvin E1 (RvE1), Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4). nih.govresearchgate.net This hypothesis-driven strategy is ideal for validating the presence and quantifying the levels of these specific mediators in biological samples. lcms.cz

In a targeted lipidomics workflow for E-series resolvins, LC-MS/MS methods are developed and optimized for the specific chemical properties of these compounds. nih.gov This involves selecting the optimal MRM transitions, tuning instrument parameters for maximum sensitivity, and developing chromatographic conditions that effectively separate the target resolvins from potentially interfering species. researchgate.net This focused approach allows for highly accurate and precise quantification, which is essential for understanding the role of the E-series resolvin metabolome in biological processes like the resolution of inflammation. nih.govresearchgate.net

Interactive Table: Example LC-MS/MS Parameters for E-series Resolvins

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Resolvin E1 (RvE1)349.2195.1-20
Resolvin E2 (RvE2)333.2141.1-22
Resolvin E3 (RvE3)349.2181.1-18
18-HEPE (Precursor)317.2259.2-15

Note: The values presented in this table are illustrative examples and may vary depending on the specific LC-MS/MS instrument and analytical conditions used.

Method Development Strategies for E-series Resolvins

Developing a robust and reliable LC-MS/MS method for E-series resolvins requires careful optimization of each step, from initial sample handling to final data acquisition. nih.gov The ultimate goal is to ensure accurate, precise, and reproducible quantification of these low-abundance lipid mediators.

Sample preparation is arguably the most critical and challenging step in the analytical workflow for E-series resolvins. uib.no The primary objectives are to extract the resolvins from the complex biological matrix (e.g., plasma, serum, tissue), remove interfering substances like proteins and phospholipids, and concentrate the analytes to a level detectable by the mass spectrometer. mdpi.com All samples should be kept on ice or at low temperatures throughout the process to prevent degradation and isomerization of the target compounds. harvard.edu

Several extraction techniques are employed for E-series resolvins, each with distinct advantages. The choice of method often depends on the sample matrix and the specific requirements of the analysis.

Solid-Phase Extraction (SPE): This is the most widely used technique for resolvin analysis due to its high selectivity and efficiency. harvard.eduuib.no SPE allows for both the cleanup and concentration of the sample. For resolvins, a C18 reversed-phase sorbent is commonly used. The sample is loaded onto the SPE cartridge, interfering substances are washed away with a weak solvent, and the resolvins are then eluted with a stronger organic solvent like methyl formate or methanol. harvard.edujci.org This method provides cleaner extracts and higher recovery rates compared to other techniques. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/polar phase and an organic/non-polar phase. For resolvins, a common approach involves acidifying the sample to ensure the analytes are protonated and then extracting them into an organic solvent mixture, such as hexane and methyl-tert-butyl ether. uib.nonih.gov While effective, LLE can be more time-consuming and may result in lower recoveries compared to SPE. mdpi.com

Protein Precipitation (PPT): This is a simple and rapid method used to remove the majority of proteins from biological fluids like plasma or serum. agilent.com It involves adding a water-miscible organic solvent, such as cold acetone, methanol, or acetonitrile, to the sample, which causes the proteins to denature and precipitate. nih.govdicp.ac.cn The precipitated proteins are then removed by centrifugation. nih.gov While fast, PPT is less selective than SPE and may not effectively remove other interferences like phospholipids, often necessitating its use in combination with other cleanup steps. agilent.com

The use of appropriate internal standards is essential for achieving accurate and precise quantification in LC-MS/MS analysis. nih.gov An internal standard is a compound that is added to the sample at a known concentration before any sample preparation steps. It should be chemically similar to the analyte but distinguishable by the mass spectrometer.

For resolvin analysis, stable isotope-labeled internal standards, such as deuterated analogs (e.g., RvD1-d5), are the gold standard. uib.nonih.gov These compounds have the same chemical properties and chromatographic retention time as their non-labeled counterparts but have a different mass due to the incorporation of deuterium atoms. By adding a deuterated internal standard at the very beginning of the sample preparation process, it can account for analyte loss during extraction, variability in ionization efficiency in the MS source (matrix effects), and fluctuations in instrument response. lcms.cznih.gov The concentration of the endogenous resolvin is determined by calculating the ratio of the response of the analyte to the response of the deuterated internal standard, which provides highly accurate and reliable quantification. nih.govresearchgate.net

Interactive Table: Comparison of Sample Extraction Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE)Analyte partitioning between a solid and liquid phaseHigh selectivity, good concentration factor, cleaner extracts harvard.eduCan be more time-consuming and complex than PPT mdpi.com
Liquid-Liquid Extraction (LLE)Analyte partitioning between two immiscible liquid phasesEffective for certain matrices, well-established nih.govUses larger solvent volumes, can be less efficient uib.no
Protein Precipitation (PPT)Protein denaturation and removal by organic solventFast, simple, and cost-effective agilent.comLess selective, may not remove all interferences agilent.com

Sample Preparation Techniques

Considerations for Sample Stability and Storage

The chemical integrity of E-series resolvins is paramount for accurate quantification, as these molecules are susceptible to degradation. Resolvin E1, for instance, is sensitive to light, pH, and oxygen, which can lead to the formation of inactive products. Therefore, stringent handling and storage protocols are essential.

Biological samples and standards should be stored at ultra-low temperatures, typically -80°C, to minimize enzymatic and oxidative degradation. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and extraction can further mitigate oxidative damage. For plasma samples, the choice of anticoagulant can influence analyte stability, with EDTA often being preferred.

Repeated freeze-thaw cycles are detrimental to the stability of many lipid mediators and should be avoided. It is recommended to aliquot samples into smaller volumes for single use to preserve their integrity. When thawing is necessary, it should be done rapidly, and samples should be kept on ice to minimize degradation. Proper sample handling, including the use of inert gas atmospheres (e.g., argon or nitrogen) and protection from light, is crucial throughout the analytical workflow.

Table 1: Key Considerations for E-series Resolvin Sample Stability and Storage

Parameter Recommendation Rationale
Storage Temperature -80°C for long-term storage. Minimizes enzymatic activity and chemical degradation.
Freeze-Thaw Cycles Avoid repeated cycles by preparing single-use aliquots. Prevents degradation caused by the physical stress of freezing and thawing.
Light Exposure Protect samples from direct light using amber vials or foil. Prevents photo-oxidation of conjugated double bond systems.
Oxygen Exposure Handle samples under an inert atmosphere (argon or nitrogen) when possible. Add antioxidants like BHT. Reduces oxidative degradation of the polyunsaturated fatty acid backbone.
pH Maintain a neutral or slightly acidic pH during extraction and storage. Prevents pH-mediated degradation and isomerization.

| Anticoagulant (Plasma) | Use of EDTA is common. | Chelates metal ions that can catalyze oxidation. |

Chromatographic Separation Optimization

The successful analysis of the SPM E-series LC-MS mixture hinges on achieving adequate chromatographic resolution of structurally similar isomers. This requires careful optimization of the column chemistry, mobile phase composition, and elution conditions.

Reversed-Phase Liquid Chromatography (RP-LC) Parameters

Reversed-phase liquid chromatography is the predominant technique for the separation of E-series resolvins. C18 columns with sub-2 µm particle sizes are frequently employed to achieve high-efficiency separations.

The mobile phase typically consists of a mixture of water and organic solvents, such as methanol and/or acetonitrile, with an acidic modifier. The addition of a small percentage of acetic acid or formic acid (e.g., 0.01-0.1%) to the mobile phase is crucial for improving peak shape and promoting ionization in the mass spectrometer by keeping the carboxylic acid group of the resolvins in a protonated state. The column temperature is another important parameter that can be optimized to improve separation efficiency and alter selectivity.

Table 2: Typical Reversed-Phase Liquid Chromatography Parameters for E-series Resolvin Analysis

Parameter Typical Setting Purpose
Stationary Phase C18 (e.g., Zorbax Eclipse Plus C18, Luna C18(2)) Provides hydrophobic retention mechanism suitable for lipid mediators.
Particle Size Sub-2 µm or superficially porous particles Enhances separation efficiency and resolution.
Column Dimensions 2.1 mm x 150 mm Standard analytical dimension for balancing resolution and sensitivity.
Mobile Phase A Water with 0.01-0.1% Acetic or Formic Acid Aqueous component for reversed-phase separation.
Mobile Phase B Acetonitrile/Methanol mixture with 0.01-0.1% Acetic or Formic Acid Organic component for eluting analytes.

| Column Temperature | 40-50°C | Can improve peak shape and reduce viscosity, altering retention and selectivity. chromatographyonline.com |

Chiral Chromatography for Stereoisomer Resolution

The biological activity of E-series resolvins is highly dependent on their stereochemistry. For example, Resolvin E1 (RvE1) is 5S,12R,18R-trihydroxy-eicosapentaenoic acid. Distinguishing between different stereoisomers, such as the 18R and 18S epimers, requires the use of chiral chromatography.

Specialized chiral stationary phases (CSPs) are necessary for the resolution of these stereoisomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used. For instance, a Chiralpak AD-RH column has been successfully used to separate 18R- and 18S-HEPE, the precursors to the respective E-series resolvin epimers. Chiral separations are often performed under isocratic conditions with a mobile phase consisting of a mixture of organic solvent and water with an acidic modifier, which is compatible with mass spectrometry detection. This allows for the baseline separation of enantiomers and diastereomers that are indistinguishable by conventional reversed-phase chromatography.

Gradient Elution Programming and Flow Rate Management

Given the range of polarities within the this compound and other co-eluting lipid mediators, gradient elution is essential for achieving optimal separation in a reasonable timeframe. A typical gradient starts with a higher percentage of the aqueous mobile phase to retain the more polar compounds and gradually increases the percentage of the organic mobile phase to elute the more hydrophobic species.

A well-optimized linear gradient can resolve a comprehensive set of SPMs within a single chromatographic run. For example, a method for separating 18 different SPMs utilizes a 31.5-minute linear gradient starting at 21% organic phase, increasing to 51% over 10 minutes, then to 66% by 19 minutes, and finally to 98% before re-equilibration. nih.gov

Flow rate management is critical for balancing analysis time, resolution, and sensitivity. For standard analytical columns (e.g., 2.1 mm internal diameter), flow rates are typically in the range of 0.2 to 0.5 mL/min. chromatographyonline.comnih.gov Lower flow rates can sometimes improve resolution and enhance ionization efficiency in the mass spectrometer, leading to better sensitivity. The flow rate must be compatible with the column dimensions and particle size to maintain optimal linear velocity and separation performance.

Mass Spectrometry Parameters

Following chromatographic separation, sensitive and specific detection is achieved by tandem mass spectrometry (MS/MS).

Electrospray Ionization (ESI) Mode Selection

For the analysis of E-series resolvins, electrospray ionization (ESI) is the most commonly used ionization technique. Due to the presence of a carboxylic acid functional group, which is readily deprotonated, these compounds are almost exclusively analyzed in the negative ion mode (ESI-). nih.gov In this mode, the analytes are detected as negatively charged ions, typically the [M-H]⁻ species. This approach provides high sensitivity and specificity for this class of molecules. The selection of negative ion mode is a fundamental parameter for developing any LC-MS method for E-series resolvin profiling.

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization

The selection and optimization of Multiple Reaction Monitoring (MRM) transitions are foundational to achieving specificity and sensitivity in the quantification of E-series resolvins using tandem mass spectrometry. nih.gov This process involves the selection of a specific precursor ion, which corresponds to the molecular ion of the resolvin (e.g., [M-H]⁻ in negative ion mode), and a specific product ion that is generated upon fragmentation of the precursor.

The initial identification of potential MRM transitions is typically accomplished by infusing a synthetic standard of the target E-series resolvin into the mass spectrometer. acs.org A full scan product ion spectrum (MS/MS) is acquired, revealing the fragmentation pattern of the parent molecule. From this spectrum, several of the most intense and specific fragment ions are selected as potential product ions for MRM analysis. To ensure specificity, selected ions should ideally not be shared with other closely eluting isomers or compounds. acs.org

Once potential transitions are identified, they must be optimized to achieve the highest sensitivity. This involves systematically adjusting key mass spectrometer parameters for each specific precursor-to-product ion transition. These parameters include:

Declustering Potential (DP): This voltage is applied to prevent solvent clusters from entering the mass analyzer and to facilitate the desolvation of the analyte ions.

Collision Energy (CE): This is the kinetic energy applied to the precursor ions in the collision cell, which induces fragmentation. The optimal CE is the energy that produces the highest intensity of the desired product ion. nih.gov

Cell Exit Potential (CXP): This voltage helps to focus and transmit the product ions from the collision cell to the final mass analyzer.

For each E-series resolvin, multiple MRM transitions are often monitored. The transition yielding the highest signal-to-noise ratio is typically used for quantification (quantifier), while other transitions serve as qualifiers to confirm the identity of the analyte, thereby increasing the confidence of the measurement. researchgate.net

Table 1: Exemplary MRM Transitions for E-series Resolvins This table is interactive and represents a compilation of data from scientific literature. Specific values may vary based on the instrument and analytical conditions.

Compound Precursor Ion (m/z) Product Ion (m/z) Role
Resolvin E1 (RvE1) 349.3 195.0 Quantifier
Resolvin E1 (RvE1) 349.3 205.0 Qualifier
Resolvin E1 (RvE1) 349.3 161.0 Qualifier
Resolvin E2 (RvE2) 349.2 195.1 Quantifier
Resolvin E2 (RvE2) 349.2 115.1 Qualifier
Resolvin E3 (RvE3) 333.2 205.1 Quantifier
Resolvin E3 (RvE3) 333.2 289.2 Qualifier
Collision-Induced Dissociation (CID) for Structural Elucidation

Collision-Induced Dissociation (CID) is a fundamental tandem mass spectrometry technique that provides critical structural information for the confirmation of E-series resolvins. longdom.org In CID, precursor ions selected in the first mass analyzer are accelerated into a collision cell filled with an inert gas, such as nitrogen or argon. The resulting collisions increase the internal energy of the ions, leading to the fragmentation of specific chemical bonds. longdom.org The resulting product ions are then analyzed in the second mass analyzer.

The fragmentation patterns generated through CID are highly specific to the molecule's structure, including the position of hydroxyl groups and double bonds, which are characteristic features of E-series resolvins. By analyzing these patterns, researchers can confidently identify and distinguish between different resolvin isomers. researchgate.net

For instance, the fragmentation of Resolvin E1 (RvE1, m/z 349.3) yields characteristic product ions that confirm its structure. researchgate.net The most sensitive transition (m/z 349.3 → 195.0) is the result of a specific α-hydroxy-β-ene rearrangement. researchgate.net Other observed fragments, such as m/z 205.0 and m/z 161.0, are formed through different rearrangement mechanisms and subsequent neutral losses of water (H₂O) and carbon dioxide (CO₂), providing further structural confirmation. researchgate.net The unique CID spectrum serves as a molecular fingerprint, allowing for unambiguous identification of the analyte in complex biological samples.

Achieving Optimal Signal-to-Noise Ratios

Maximizing the signal-to-noise (S/N) ratio is paramount for the detection and quantification of low-abundance E-series resolvins. chromatographyonline.comchromatographyonline.com A high S/N ratio improves method sensitivity and the reliability of measurements, particularly near the lower limits of detection and quantification. chromatographyonline.com Strategies to achieve this involve both increasing the analyte signal and decreasing the background noise. chromatographyonline.com

Signal Enhancement Strategies:

Source Optimization: Fine-tuning the ionization source parameters, such as nebulizer gas pressure, drying gas temperature, and capillary voltage, is essential for maximizing the efficiency of ion generation and transmission into the mass spectrometer. nih.govchromatographyonline.com

Chromatographic Focusing: Utilizing smaller internal diameter liquid chromatography (LC) columns (e.g., 2.1 mm) and lower flow rates can increase the analyte concentration as it elutes into the MS source, thereby increasing peak height and signal intensity. chromatographyonline.comchromatographyonline.com

Mobile Phase Composition: The choice of mobile phase solvents and additives can significantly impact ionization efficiency. Using high-purity, LC-MS grade solvents and additives is critical to avoid the formation of unwanted adducts and to promote efficient protonation or deprotonation of the target analytes. chromatographyonline.com

Noise Reduction Strategies:

Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) is crucial to remove interfering matrix components that can contribute to high background noise and cause ion suppression. springernature.com

High-Purity Reagents: The use of ultrapure water and high-purity solvents for mobile phase preparation minimizes chemical noise from contaminants. chromatographyonline.com

Detector Settings: Adjusting the detector's electronic filter, or time constant, can reduce baseline noise. This setting averages the signal over a defined period. A time constant set to approximately one-tenth of the width of the narrowest peak of interest can effectively smooth the baseline without distorting the peak shape or height. chromatographyonline.comchromatographyonline.com

Method Validation and Quality Control for E-series Resolvin Quantification

Rigorous method validation is essential to ensure that an analytical method for E-series resolvin quantification is reliable, reproducible, and fit for its intended purpose. Validation is typically performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). nih.govrsc.org

Assessment of Linearity and Calibration Curve Construction

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by constructing a calibration curve.

A series of calibration standards, typically covering at least five to seven concentration levels, are prepared by spiking known amounts of synthetic resolvin standards into a blank matrix that is similar to the study samples. rsc.org These standards, along with a blank and a zero sample (blank matrix with internal standard), are then analyzed.

A calibration curve is generated by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression analysis (e.g., 1/x or 1/x² weighting) to ensure accuracy across the entire concentration range. nih.gov The quality of the curve is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be ≥0.99. rsc.org The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of their nominal values, except at the lowest concentration point, where ±20% is often accepted. rsc.org

Determination of Lower Limits of Quantification (LLOQ) and Detection (LOD)

The Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD) define the sensitivity of the analytical method.

LOD: The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. It is often defined as the concentration that produces a signal-to-noise ratio of at least 3:1. nih.govsepscience.com

LLOQ: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. sepscience.com According to regulatory guidelines, the LLOQ should exhibit a signal-to-noise ratio of at least 5:1 or 10:1. nih.govsepscience.com Furthermore, the analyte response at the LLOQ should be identifiable, discrete, and reproducible with a precision (expressed as the coefficient of variation, CV) of ≤20% and an accuracy within ±20% of the nominal value. nih.govsepscience.com

Due to the high potency and low endogenous levels of E-series resolvins, methods with high sensitivity are required, with reported LLOQs often in the low picogram per milliliter (pg/mL) or nanomolar (nM) range. nih.govnih.gov

Table 2: Typical Sensitivity Parameters for E-series Resolvin LC-MS Methods This table is interactive and provides representative data from the literature. Actual values are method and instrument-dependent.

Parameter Typical Definition Reported Value Range
LOD Signal-to-Noise Ratio ≥ 3 0.1 - 1.5 nM
LLOQ Signal-to-Noise Ratio ≥ 5-10; Accuracy ±20%; Precision ≤20% CV 1 - 38 pg/mL; 0.02 - 0.2 nM

Evaluation of Accuracy and Precision (Intraday and Interday)

Accuracy and precision are evaluated to determine the reliability and reproducibility of the method. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) in replicate.

Precision refers to the closeness of agreement among a series of measurements and is expressed as the percent coefficient of variation (%CV).

Intraday precision (repeatability) is assessed by analyzing multiple replicates of QC samples during a single analytical run on the same day. rsc.org

Interday precision (reproducibility) is determined by analyzing QC samples on multiple different days to account for long-term variability. rsc.org

Accuracy refers to the closeness of the mean test results to the true or nominal value and is expressed as the percent relative error (%RE) or as a percentage of the nominal concentration. ut.ee

For bioanalytical methods, the acceptance criteria for precision are typically a %CV not exceeding 15% for QC samples, and not exceeding 20% at the LLOQ. The accuracy should be within ±15% of the nominal values for QC samples and ±20% for the LLOQ. rsc.org Published methods for E-series resolvins consistently demonstrate high accuracy and precision that meet these stringent criteria. nih.govacs.orgnih.gov

Table 3: Representative Intraday and Interday Precision and Accuracy Data This table is interactive and summarizes typical validation results found in scientific literature.

QC Level Precision (%CV) Accuracy (% of Nominal)
Intraday
Low < 20% 80 - 120%
Medium < 15% 85 - 115%
High < 15% 85 - 115%
Interday
Low < 20% 80 - 120%
Medium < 15% 85 - 115%
High < 15% 85 - 115%

Analysis of Matrix Effects and Recovery

The accurate quantification of E-series resolvins in biological samples by liquid chromatography-mass spectrometry (LC-MS) is significantly challenged by matrix effects. mdpi.comresearchgate.net Matrix effects, which include ion suppression or enhancement, occur when co-eluting endogenous components from a complex sample interfere with the ionization of the target analytes, potentially leading to inaccurate quantification. mdpi.comresearchgate.net Therefore, a thorough evaluation of matrix effects and analyte recovery is an essential part of method validation for reliable bioanalysis. nih.gov

Strategies to mitigate these effects include extensive sample preparation, such as solid-phase extraction (SPE), and the use of stable isotope-labeled internal standards. researchgate.netspringernature.com SPE is a popular and robust method for extracting and concentrating resolvins and other lipid mediators from various biological matrices. researchgate.netspringernature.com The effectiveness of an analytical method is often assessed by determining the apparent recovery, extraction recovery, and the extent of signal suppression or enhancement.

One study developed an online-SPE-LC-MS/MS method and demonstrated that with an established SPE procedure, matrix effects were efficiently reduced to a maximum of ±10%. nih.gov The recovery of deuterated internal standards from 500 μL of human serum was reported to be between 78 ± 4% and 87 ± 3%. nih.gov Such high recovery rates indicate the efficiency of the extraction process in isolating the analytes from the complex matrix. The validation of these methods is often guided by regulatory standards, such as those from the European Medicines Agency (EMA), to ensure precision and accuracy. nih.gov

Table 1: Summary of Recovery and Matrix Effect in E-series Resolvin Analysis

Parameter Matrix Method Finding Reference
Recovery Human Serum SPE-LC-MS/MS 78 ± 4% to 87 ± 3% for deuterated internal standards. nih.gov
Matrix Effect Biological Samples SPE-LC-MS/MS Efficiently reduced to a maximum of ±10% with the established SPE procedure. nih.gov

| Accuracy | Spiked Plasma | SPE-LC-MS/MS | Intra-day accuracy within ±20% at 0.1 nM and ±15% at 0.3 nM. | nih.gov |

Application of LC-MS/MS in Biological Sample Analysis

LC-MS/MS has become the quintessential technique for the identification and quantification of E-series resolvins in a wide array of biological samples due to its high sensitivity and selectivity. researchgate.net The development of rigorous profiling methods, which utilize synthetic SPM standards and deuterium-labeled internal standards, has been critical for establishing criteria for their endogenous identification. nih.gov

Detection in Animal Model Exudates and Tissues

Animal models, particularly those of acute inflammation, have been instrumental in elucidating the biosynthesis and function of E-series resolvins. The mouse resolving inflammatory exudate was one of the first systems where these specialized pro-resolving mediators were discovered. nih.gov

In murine peritonitis models, LC-MS/MS has been used to identify and quantify E-series resolvins, demonstrating their role in the resolution phase of inflammation. For instance, both Resolvin E1 (RvE1) and 18S-Resolvin E1 have been shown to reduce neutrophil infiltration and pro-inflammatory cytokines in this model. researchgate.net Similarly, Resolvin E2 (RvE2) was found to inhibit chemoattractant-induced neutrophil infiltration in vivo. frontiersin.org These studies confirm the potent anti-inflammatory and pro-resolving actions of E-series resolvins in vivo. nih.govresearchgate.net The complete stereochemistry of these molecules is often confirmed by matching the chromatographic and mass spectrometric properties of the biogenic material with those of synthetic standards. frontiersin.orgresearchgate.net

Table 2: Detection of E-series Resolvins in Animal Models

Compound Animal Model Biological Sample Key Finding Reference
Resolvin E1 (RvE1) Murine Peritonitis Inflammatory Exudate Reduced neutrophil infiltration and pro-inflammatory cytokines. researchgate.net
18S-Resolvin E1 Murine Peritonitis Inflammatory Exudate Reduced neutrophil infiltration and pro-inflammatory cytokines. researchgate.net
Resolvin E2 (RvE2) Murine Peritonitis Inflammatory Exudate Stopped chemoattractant-induced PMN infiltration. frontiersin.org

| Resolvin E4 (RvE4) | Not Specified | Biogenic Material | Structure and stereochemistry confirmed via LC-MS/MS matching with synthetic standard. | frontiersin.org |

Profiling in Human Biological Fluids (e.g., Plasma, Serum, Tears, Synovial Fluid)

The analysis of E-series resolvins in human biological fluids provides valuable insights into their role in human health and disease. LC-MS/MS-based lipid mediator metabololipidomics has enabled the identification of specific clusters of SPMs in human plasma and serum. researchgate.net For example, one study identified a cluster in human plasma consisting of RvE1, RvD1, lipoxin B4, 18-HEPE, and 17-HDHA. researchgate.net

However, the circulating levels of SPMs in healthy individuals are generally very low, often below the limit of quantification of many analytical methods (<0.1 nM). nih.gov This necessitates highly sensitive instrumentation and optimized methods for their detection. nih.gov In serum from human subjects, metabolomic profiling has led to the identification of new 18S-series resolvins, demonstrating parallel stereospecific biosynthetic pathways for these mediators. researchgate.net

The availability of synthetic standards and deuterium-labeled internal standards has been crucial for enabling the identification and quantification of these mediators by independent laboratories in various human studies. nih.gov

Table 3: Profiling of E-series Resolvins in Human Biological Fluids

Fluid Compound(s) Detected Context Key Finding Reference
Plasma Resolvin E1 (RvE1) Healthy Subjects Part of a specific cluster of SPMs identified. researchgate.net
Serum Resolvin E1 (RvE1) Healthy Subjects Part of a specific cluster of SPMs identified. researchgate.net
Serum 18S-series resolvins Healthy Subjects Evidence for new parallel biosynthetic pathways. researchgate.net

| Plasma/Serum | SPMs including E-series | Healthy Subjects | Circulating levels are generally very low (<0.1 nM). | nih.gov |

Investigation of E-series Resolvin Metabolome under Different Physiological States

Investigating the E-series resolvin metabolome under various physiological and pathophysiological conditions is key to understanding their role in disease pathogenesis and resolution. Dysregulation of SPM production has been observed in several human diseases.

For instance, in patients with severe COVID-19, LC-MS/MS-based profiling revealed a dysregulation of eicosanoids and specific resolvins in serum, suggesting an imbalanced immune-lipid mediator metabolome. nih.gov Similarly, elevated levels of SPMs have been detected in patients following septic shock or peritonitis, conditions characterized by massive inflammatory responses. nih.gov

Therapeutic interventions can also modulate the E-series resolvin metabolome. Aspirin (B1665792), for example, is known to trigger the biosynthesis of 18R-series resolvins (aspirin-triggered resolvins) by acetylating the COX-2 enzyme. nih.govresearchgate.net This action contributes to the anti-inflammatory and pro-resolving effects of aspirin. researchgate.net The ability to profile these changes using LC-MS/MS provides a powerful tool to monitor disease states and the response to therapy.

Table 4: E-series Resolvin Metabolome in Different Physiological States

Physiological State Biological Sample Key Findings Implication Reference
COVID-19 Infection Serum Dysregulation of specific resolvins and other eicosanoids in severe illness. Suggests an imbalance in the pro-resolving mediator network during viral infection. nih.gov
Septic Shock / Peritonitis Not Specified Detectable levels of SPMs following these conditions. Indicates activation of resolution pathways during severe inflammation. nih.gov

| Aspirin Administration | Not Specified | Triggers biosynthesis of 18R-series resolvins. | Highlights a mechanism for the pro-resolving actions of aspirin. | nih.govresearchgate.net |

Mechanistic Insights into E Series Resolvin Bioactions in Preclinical Models

Cellular Target Identification and Receptor Interactions

The biological activities of E-series resolvins are initiated by their interaction with specific cell surface receptors, which triggers downstream signaling cascades that modulate cellular functions.

E-series resolvins mediate their effects by binding to and activating specific G protein-coupled receptors (GPCRs). A primary receptor for Resolvin E1 is ChemR23, also known as ERV1 or chemokine-like receptor 1 (CMKLR1). RvE1 binds to ChemR23 with high affinity, initiating intracellular signaling that contributes to the resolution of inflammation. This receptor is expressed on various immune cells, including macrophages and dendritic cells, as well as on other cell types like epithelial cells.

In addition to ChemR23, Resolvin E1 has been shown to interact with the leukotriene B4 receptor 1 (BLT1) nih.govharvard.edu. However, its action at this receptor is complex; it can act as a partial agonist, potentially dampening the potent pro-inflammatory signals of its primary ligand, leukotriene B4. The interaction of other E-series resolvins with these and other receptors is an ongoing area of investigation. For instance, Resolvin E3 has been found to antagonistically interact with the BLT1 receptor nih.gov.

Table 1: Receptor Interactions of E-series Resolvins
ResolvinReceptorInteraction Type
Resolvin E1ChemR23/ERV1Agonist
Resolvin E1BLT1Partial Agonist/Antagonist
Resolvin E3BLT1Antagonist

Upon receptor binding, E-series resolvins modulate key intracellular signaling pathways that govern inflammatory responses. One of the most significant is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression. E-series resolvins have been shown to inhibit the activation of NF-κB nih.govnih.gov. For example, Resolvin E1 can attenuate the degradation of IκBα, a critical step in the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes. This inhibitory effect on NF-κB signaling contributes significantly to the anti-inflammatory and pro-resolving actions of these mediators.

The role of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, in mediating the effects of resolvins has also been investigated. While the activation of PPAR-gamma is more extensively documented for D-series resolvins, there is evidence to suggest that the broader family of SPMs, including E-series resolvins, can engage these nuclear receptors frontiersin.org. Activation of PPAR-gamma can lead to the transcriptional repression of pro-inflammatory genes and is a key mechanism for resolving inflammation.

Immunomodulatory Effects in Cellular and Animal Models

E-series resolvins exert profound immunomodulatory effects that are critical for the active resolution of inflammation. These effects have been characterized in various cellular and animal models of inflammatory diseases.

A hallmark of acute inflammation is the recruitment of leukocytes, particularly neutrophils, to the site of injury or infection. E-series resolvins play a crucial role in controlling this process. Resolvin E1, Resolvin E3, and Resolvin E4 have all been shown to limit the infiltration of neutrophils into inflamed tissues nih.govfrontiersin.orgnih.gov. For instance, RvE1 can directly act on neutrophils to attenuate their transepithelial migration researchgate.net.

Furthermore, RvE1 can promote the apoptosis (programmed cell death) of neutrophils that have infiltrated the tissue nih.govpnas.orgmagtech.com.cn. This is a critical step in the resolution process, as it facilitates the timely removal of these potentially damaging cells. By both limiting their recruitment and promoting their clearance, E-series resolvins effectively reduce the neutrophil burden at the inflammatory site.

The clearance of apoptotic cells, a process known as efferocytosis, by phagocytes like macrophages is a cornerstone of inflammatory resolution. E-series resolvins are potent enhancers of this process. Resolvin E1 and Resolvin E4 have been demonstrated to significantly increase the capacity of macrophages to engulf and clear apoptotic neutrophils and other cellular debris frontiersin.orgnih.govnih.gov. This not only removes the source of potential secondary necrosis and pro-inflammatory mediators but also promotes a shift in macrophage phenotype towards a pro-resolving state.

In addition to efferocytosis, E-series resolvins can enhance the ability of phagocytes to clear microbial pathogens frontiersin.org. This is a critical function in infectious inflammation, where efficient removal of the invading microorganisms is essential for restoring tissue homeostasis.

Table 2: Immunomodulatory Actions of E-series Resolvins
ResolvinKey Immunomodulatory EffectCellular Target
Resolvin E1Reduces neutrophil infiltration and promotes apoptosisNeutrophils, Epithelial cells
Resolvin E1Enhances macrophage efferocytosis and microbial clearanceMacrophages
Resolvin E3Inhibits neutrophil migrationNeutrophils
Resolvin E4Stimulates macrophage efferocytosisMacrophages

E-series resolvins also regulate the production of a wide array of cytokines and chemokines, which are the signaling molecules that orchestrate the inflammatory response. In preclinical models, Resolvin E1 has been shown to reduce the levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) magtech.com.cnnih.gov.

Moreover, both Resolvin E1 and Resolvin E3 have been found to suppress the release of interleukin-23 (IL-23) from dendritic cells, a key cytokine involved in the differentiation of Th17 cells, which are implicated in various inflammatory and autoimmune diseases ersnet.org. By dampening the production of these pro-inflammatory mediators, E-series resolvins help to quell the inflammatory response and create a microenvironment conducive to resolution and tissue repair.

Role in Macrophage Phenotype Switching (e.g., M1 to M2 polarization)

E-series resolvins play a critical role in switching macrophages from a pro-inflammatory M1 phenotype to a pro-resolving and tissue-reparative M2 phenotype. This polarization is a cornerstone of inflammation resolution, facilitating the clearance of apoptotic cells and cellular debris, and promoting tissue healing.

Resolvin E1 (RvE1) has been shown to actively promote the M2 macrophage phenotype. In preclinical models of lipopolysaccharide (LPS)-induced cardiac injury, RvE1 treatment significantly inhibited the expression of M1 markers such as CD80, CD86, and i-NOS, while concurrently increasing the expression of M2 markers like CD163 and CD206. nih.gov This reprogramming of macrophages is associated with the inhibition of pro-inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) pathway. nih.gov Furthermore, M2 macrophages themselves are a source of SPMs, including RvE1, creating a positive feedback loop that reinforces the pro-resolving environment. tandfonline.com

Resolvin E2 (RvE2) also contributes to the pro-resolving functions of macrophages. It has been demonstrated to enhance non-phlogistic phagocytosis, a key function of M2 macrophages, and to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10) by these cells. frontiersin.org

Resolvin E4 (RvE4) is a potent agonist for efferocytosis by M2 macrophages. nih.gov Studies have confirmed that synthetic RvE4 significantly enhances the capacity of human M2 macrophages to engulf apoptotic neutrophils and senescent red blood cells, which are critical steps in the clearance of inflammatory exudates and the restoration of tissue homeostasis. nih.gov

The differential production of lipid mediators by macrophage subtypes underscores the role of E-series resolvins. M2 macrophages have been found to generate significantly higher levels of E-series resolvins and their precursor, 18-hydroxyeicosapentaenoic acid (18-HEPE), compared to their M1 counterparts, which predominantly produce pro-inflammatory leukotrienes and prostaglandins. tandfonline.com

Interactive Data Table: E-series Resolvin Effects on Macrophage Markers

ResolvinModelM1 Marker(s) DownregulatedM2 Marker(s) UpregulatedKey Finding
RvE1 LPS-induced cardiac & splenic inflammationCD80, CD86, CD38, i-NOSCD163, CD206, CD36, Arg-1Promotes M2 polarization by inhibiting NF-κB and MAPK signaling. nih.gov
RvE2 Murine Peritonitis-IL-10 (indirect marker)Enhances non-phlogistic phagocytosis and anti-inflammatory cytokine production. frontiersin.org
RvE4 Human M2 Macrophages (in vitro)-Efferocytosis (functional marker)Potently stimulates the clearance of apoptotic cells by M2 macrophages. nih.gov

Tissue-Specific Roles and Organ Protection in Preclinical Models

The protective and pro-resolving actions of E-series resolvins have been demonstrated across a variety of organ systems in preclinical studies. Their ability to modulate immune cell responses, particularly macrophages, and to promote tissue repair makes them significant molecules in organ protection.

Gastrointestinal Models (e.g., Experimental Colitis)

In preclinical models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, Resolvin E1 (RvE1) has demonstrated significant protective effects. Administration of RvE1 ameliorates colonic inflammation by reducing the infiltration of leukocytes and suppressing the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-12 (IL-12) p40. nih.govtandfonline.com

The mechanism of action in the gut involves RvE1's interaction with the ChemR23 receptor, which is highly expressed on macrophages. nih.gov By signaling through this receptor, RvE1 inhibits the NF-κB pathway, a central regulator of inflammation. nih.gov Beyond its anti-inflammatory effects, RvE1 also plays a direct role in tissue repair, promoting the healing of the intestinal epithelial barrier, which is crucial for restoring mucosal homeostasis. tandfonline.com

Pulmonary Inflammation Models (e.g., Asthma, Cystic Fibrosis)

E-series resolvins exhibit potent protective actions in the lungs. In murine models of asthma and allergic airway inflammation, Resolvin E1 (RvE1) effectively dampens the inflammatory response. tandfonline.comtandfonline.com It reduces airway hyper-reactivity, mucus production, and the infiltration of eosinophils. frontiersin.org Mechanistically, RvE1 suppresses the production of key pro-inflammatory cytokines involved in asthma pathogenesis, such as IL-6, IL-17, and IL-23, while promoting the production of counter-regulatory mediators like interferon-gamma (IFN-γ) and Lipoxin A4. nih.govtandfonline.comResolvin E3 (RvE3) has also been shown to decrease allergic airway inflammation by modulating the IL-23/IL-17A pathway. biorxiv.org

In models of acute lung injury (ALI) and bacterial pneumonia, RvE1 enhances host defense by improving bacterial clearance while simultaneously reducing the accumulation of neutrophils in the lungs. nih.gov This dual action helps to control the infection and limit the damaging consequences of an excessive inflammatory response.

In the context of cystic fibrosis (CF) , where there is often a defect in the biosynthesis of SPMs, RvE1 has been shown to correct the altered cilia beating dynamics in CF nasal epithelium, suggesting it may help improve mucociliary clearance, a major challenge in this disease. nih.gov

Cardiovascular Research (e.g., Atherosclerosis, Reperfusion Injury)

The role of E-series resolvins in cardiovascular health is an active area of research. Their anti-inflammatory and pro-resolving properties are particularly relevant to conditions like atherosclerosis and ischemia-reperfusion injury.

In a preclinical model of sepsis-induced cardiomyopathy, Resolvin E1 (RvE1) was found to be protective. It improved left ventricular function and reduced myocardial cell death (apoptosis). nih.gov A key mechanism was the modulation of macrophage polarization within the heart tissue, shifting them towards a protective M2 phenotype and thereby reducing local inflammation. nih.gov The precursor to RvE1 and RvE2, 18-HEPE, has also demonstrated potent actions in cardiac tissue, inhibiting macrophage-mediated pro-inflammatory activation of cardiac fibroblasts and preventing maladaptive cardiac remodeling. nih.gov

Neurological Models (e.g., Neuroinflammation, Alzheimer's Disease)

In the central nervous system (CNS), inflammation is a critical component of many neurodegenerative diseases. Pro-resolving mediators, including E-series resolvins, are being investigated for their potential to quell neuroinflammation and protect neuronal tissue.

Resolvin E1 (RvE1) has been shown to regulate the pro-inflammatory responses of macrophages that express its receptor, ChemR23. nih.gov By inhibiting the NF-κB pathway in these cells, RvE1 can reduce the production of inflammatory mediators that contribute to neuroinflammation. nih.gov Furthermore, the broader family of resolvins, including E-series members, are implicated in promoting the switch of microglia—the resident macrophages of the CNS—from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. tandfonline.com This switch is associated with enhanced phagocytosis of cellular debris and amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.gov In models of nerve injury, intrathecal administration of RvE1 has been shown to prevent mechanical allodynia, a type of nerve pain. frontiersin.org

Renal and Hepatic Fibrosis Models

Chronic inflammation is a major driver of fibrosis in organs like the kidneys and liver. The ability of E-series resolvins to resolve inflammation and promote tissue repair suggests a potential therapeutic role in preventing or mitigating fibrosis.

While direct preclinical studies on E-series resolvins in dedicated fibrosis models are emerging, their fundamental mechanisms of action are highly relevant. By promoting the switch of macrophages to an M2 phenotype, which is involved in tissue remodeling and repair, E-series resolvins can help steer the response away from chronic inflammation and excessive extracellular matrix deposition that leads to fibrosis. The anti-inflammatory actions of Resolvin E1 (RvE1) , such as reducing pro-inflammatory cytokine production and limiting leukocyte infiltration, are critical for preventing the initial and sustained insults that trigger fibrotic processes in both renal and hepatic tissues.

Analytical and Research Challenges in E Series Resolvin Studies

Challenges in Reproducible Quantification from Biological Samples

One of the most significant challenges in the field of resolvin research is the reproducible quantification of these molecules from biological samples. Several intrinsic and extrinsic factors contribute to this difficulty.

E-series resolvins are biosynthesized locally at the site of inflammation and act at very low concentrations. uppitysciencechick.com They exhibit potent biological activity in the picomolar to nanomolar range, which means that their endogenous concentrations in tissues and biofluids are extremely low. uppitysciencechick.comucc.ie This necessitates highly sensitive analytical techniques to detect and quantify them accurately. Standard analytical platforms may lack the required sensitivity, leading to measurements that are at or below the limit of detection. researchgate.net The low abundance of these mediators makes their differentiation from background noise a significant analytical challenge. researchgate.netnih.gov

Resolvins, including the E-series, are chemically labile and susceptible to degradation. nih.gov Factors such as light, pH, and oxygen can lead to their decomposition into inactive products. nih.gov Furthermore, once formed in vivo, they are subject to rapid metabolic inactivation by enzymes. ucc.ie This inherent instability poses a significant challenge for obtaining an accurate snapshot of their concentrations in biological samples, as degradation can occur during sample collection, processing, and analysis. nih.gov

The levels of specialized pro-resolving mediators, including E-series resolvins, can vary significantly among individuals. This inter-individual variation can be influenced by a multitude of factors such as genetics, diet, lifestyle, and the underlying inflammatory status of the individual. This biological variability makes it challenging to establish definitive baseline or "normal" ranges for these mediators, complicating the interpretation of data from clinical studies and making it difficult to discern disease-related changes from natural individual differences.

The procedures used for sample collection, handling, and storage can have a profound impact on the detectability and quantification of E-series resolvins. nih.govresearchgate.net Inconsistent protocols can introduce significant pre-analytical variability. For instance, repeated freeze-thaw cycles can degrade these labile molecules. nih.gov The type of anticoagulant used for blood collection and the time elapsed between sample collection and processing can also affect the measured concentrations of lipid mediators. Standardization of these pre-analytical variables is critical for obtaining reliable and reproducible results but can be difficult to implement, especially in multi-center clinical studies.

Specificity of Detection Methods for Isomers and Metabolites

The accurate identification and quantification of E-series resolvins are further complicated by the existence of isomers and closely related metabolites. nih.gov E-series resolvins are part of a complex metabolome with structurally similar compounds. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for their analysis, providing a high degree of sensitivity and specificity. springernature.commdpi.com However, distinguishing between stereoisomers, which can have different biological activities, requires specialized chiral chromatography techniques in conjunction with mass spectrometry. nih.gov Furthermore, the fragmentation patterns of some isomers and metabolites in the mass spectrometer can be very similar, making their unambiguous identification challenging. nih.govacs.org Rigorous confirmation with synthetic standards and detailed fragmentation analysis is necessary to ensure the correct identification of each specific mediator. nih.govacs.org

Bridging Gaps between Preclinical Findings and Translational Research

A significant hurdle in the field is translating the promising results from preclinical studies, often conducted in animal models, to human clinical research and therapeutic applications. nih.govresearchgate.netcrownbio.comalliedacademies.org Preclinical models, while valuable, may not fully recapitulate the complexity of human inflammatory diseases. nih.govcrownbio.com The significant failure rate of drug candidates transitioning from preclinical to clinical trials highlights this translational gap. nih.gov Factors such as differences in metabolism, disease heterogeneity in humans versus uniform preclinical models, and the challenges in reproducibly quantifying these mediators in human subjects contribute to this gap. crownbio.com Overcoming this requires the meticulous selection of preclinical models, the development of robust and validated biomarkers, and a deeper understanding of the factors that influence resolvin biology in humans. nih.govcrownbio.com

Standardization of LC-MS/MS Protocols Across Laboratories

The quantification of E-series resolvins and other specialized pro-resolving mediators (SPMs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to understanding their roles in biological processes. However, a significant challenge in the field is the lack of standardized protocols across different research laboratories. This absence of harmonization leads to variability in reported concentrations, making it difficult to compare findings from various studies and hindering the establishment of definitive physiological and pathological ranges.

The inherent analytical challenges in measuring these molecules contribute to the problem. E-series resolvins are present at very low concentrations in complex biological matrices, often in the picogram to nanogram range. researchgate.netmdpi.com This necessitates highly sensitive and specific analytical methods. frontiersin.orgnih.gov The majority of LC-MS/MS methods used are developed in-house or are "laboratory-developed tests," which can introduce significant inter-laboratory differences in results. labroots.comyoutube.com

Achieving reproducible and comparable data requires a concerted effort to standardize multiple stages of the analytical workflow. Key sources of variability include sample handling, extraction procedures, chromatographic separation, and mass spectrometric detection parameters.

Key Areas Requiring Standardization:

Sample Collection and Preparation: The initial steps of sample collection, handling, and storage are critical. The stability of E-series resolvins can be affected by processing delays and freeze-thaw cycles. acs.org Standardization of anticoagulants, storage temperatures, and processing times is a crucial first step.

Lipid Extraction: Different extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are employed to isolate lipids from the sample matrix. researchgate.netnih.gov The choice of solvents, pH, and specific SPE cartridges can significantly impact the recovery of E-series resolvins, leading to variations in quantification. mdpi.com

Internal Standards: The use of appropriate stable isotope-labeled internal standards (SIL-ISs) is essential for accurate quantification, as they correct for analyte loss during sample preparation and for matrix effects during ionization. nih.gov Consensus on which SIL-ISs to use for each analyte and criteria for their purity are needed.

Chromatography: Chromatographic conditions, including the choice of column (e.g., C18), mobile phase composition, and gradient elution, determine the separation of E-series resolvins from isomeric and isobaric interfering compounds. acs.orgnih.govsciex.com Variations in these parameters can lead to misidentification or inaccurate quantification.

Mass Spectrometry: The specific multiple reaction monitoring (MRM) transitions (precursor and product ions), as well as instrument-dependent parameters like collision energy and source temperature, must be optimized and harmonized to ensure consistent sensitivity and specificity. nih.govresearchgate.net

Method Validation and Data Reporting: Establishing uniform criteria for method validation—including linearity, accuracy, precision, and limits of quantification (LOQ)—is paramount. youtube.comresolian.com Furthermore, a minimal reporting checklist for lipidomics studies could ensure that publications provide sufficient detail to allow for critical evaluation and replication of the methodology. nih.gov

The table below illustrates common sources of variability throughout the LC-MS/MS workflow.

Table 1: Sources of Inter-Laboratory Variability in E-series Resolvin LC-MS/MS Analysis

Workflow Stage Variable Parameter Impact on Analysis
Sample Preparation Extraction Method (SPE vs. LLE) Affects analyte recovery and purity of the final extract.
Internal Standard Selection Inappropriate or impure standards can lead to inaccurate quantification.
Liquid Chromatography Column Chemistry & Dimensions Influences separation efficiency, resolution of isomers, and retention time.
Mobile Phase Composition Affects analyte retention, peak shape, and ionization efficiency.
Mass Spectrometry MRM Transitions & Collision Energy Determines the specificity and sensitivity of detection.
Instrument Platform & Source Type Different instrument models can have varying sensitivity and matrix tolerance.
Data Analysis Integration Algorithm Affects peak area calculation and final concentration.

To address these challenges, community-wide efforts are emerging. The Lipidomics Standards Initiative (LSI) is working to create guidelines for major lipidomic workflows, including sample collection, data processing, and reporting, to improve data quality and facilitate comparison across studies. nih.govlipidomicstandards.orglipidomicssociety.orgresearchgate.net Adherence to such guidelines, along with the development and use of certified reference materials, will be crucial steps toward achieving the robust and reproducible measurements needed to advance the study of E-series resolvins.

Future Directions in E Series Resolvin Research

The study of E-series resolvins, a class of specialized pro-resolving mediators (SPMs) derived from eicosapentaenoic acid (EPA), continues to open new avenues for understanding and treating inflammatory diseases. As research progresses, several key areas are emerging that promise to deepen our knowledge of these potent molecules and translate basic discoveries into therapeutic innovations.

Q & A

Advanced Research Question

  • Data normalization : Use variance-stabilizing transformations (e.g., log2) and ComBat to harmonize multi-omics batch effects.
  • Correlation networks : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite abundances with gene/protein expression.
  • Pathway mapping : Tools like IDEOM or MetaboAnalyst can overlay SPM pathways (e.g., arachidonic acid cascade) onto KEGG/GO terms. For time-series data, dynamic Bayesian networks may reveal causal interactions .

How should chromatographic conditions be optimized for separating E-series SPMs in complex biological matrices?

Basic Research Question

  • Column selection : Use C18 or HILIC columns with 1.7–2.2 µm particle sizes for high-resolution separation .
  • Mobile phase : Acidic conditions (0.1% formic acid) enhance ionization for positive-mode LC-MS. For hydroxy-SPMs, consider ammonium acetate buffers.
  • Gradient optimization : Start with shallow gradients (5–40% acetonitrile over 20 minutes) to resolve structurally similar metabolites (e.g., RvE1 vs. RvE2) .

What validation strategies are recommended for confirming low-abundance SPMs in human plasma or tissue samples?

Advanced Research Question

  • Stable isotope dilution : Spike synthetic deuterated standards (e.g., d4-RvD1) to quantify recovery rates and correct for ion suppression .
  • MRM transitions : Use triple-quadrupole MS/MS with optimized collision energies (e.g., 15–25 eV for SPM carboxylate anions) .
  • Orthogonal assays : Confirm findings with ELISA or enzymatic assays targeting specific SPM receptors (e.g., ChemR23 for RvE1) .

How can matrix effects be systematically evaluated and mitigated in SPM E-series LC-MS workflows?

Basic Research Question

  • Post-column infusion : Inject a standard mixture post-column to detect ion suppression/enhancement zones .
  • Matrix-matched calibration : Prepare standards in analyte-free matrix (e.g., charcoal-stripped serum) to quantify recovery.
  • Interface optimization : Compare electrospray (ESI) vs. heated nebulizer (HN) sources; HN reduces phospholipid-derived matrix effects in lipidomics .

What computational approaches are effective for pathway-centric analysis of SPM E-series metabolomics data?

Advanced Research Question

  • Enrichment analysis : Use Mummichog or PIUMet to identify overrepresented pathways (e.g., "SPM biosynthesis" or "COX-2-mediated inflammation") .
  • Time-resolved dynamics : Apply kinetic modeling (e.g., ordinary differential equations) to infer precursor-product relationships (e.g., 18-HEPE → RvE1) .
  • Machine learning : Train random forests or neural networks on SPM abundance patterns to predict clinical outcomes (e.g., resolution of inflammation) .

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